3-(6-Amino-1h-indazol-1-yl)propanamide
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Overview
Description
3-(6-Amino-1H-indazol-1-yl)propanamide is a chemical compound with the molecular formula C10H12N4O It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-1H-indazol-1-yl)propanamide typically involves the reaction of 6-aminoindazole with a suitable propanamide derivative. One common method involves the use of hydrazine hydrate and ethanol under reflux conditions to form the indazole core . The reaction conditions often include the use of catalysts such as palladium chloride and bases like cesium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-1H-indazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted indazole derivatives.
Scientific Research Applications
3-(6-Amino-1H-indazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Amino-1H-indazol-1-yl)propanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, some indazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-amine: Another indazole derivative with similar biological activities.
6-substituted amino-1H-indazole: Known for its anticancer properties.
Uniqueness
3-(6-Amino-1H-indazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
3-(6-aminoindazol-1-yl)propanamide |
InChI |
InChI=1S/C10H12N4O/c11-8-2-1-7-6-13-14(9(7)5-8)4-3-10(12)15/h1-2,5-6H,3-4,11H2,(H2,12,15) |
InChI Key |
FGDMFCRJJBEDJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CCC(=O)N |
Origin of Product |
United States |
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